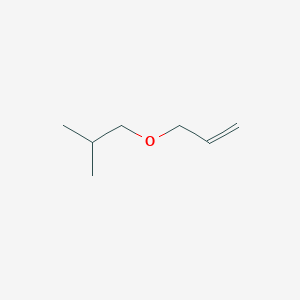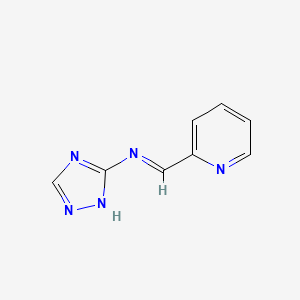
1H-1,2,4-Triazole, 3-(2-pyridylmethylene)amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine is a heterocyclic compound that features both pyridine and triazole rings These structures are known for their significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the cyclization of N-(2-pyridyl)amidines under oxidative conditions. For instance, oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can be used . Another approach involves the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C-C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as trimethylsilyl cyanide (TMSCN).
Common Reagents and Conditions:
Oxidation: mCPBA, sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, iodine, TBHP.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine involves its interaction with specific molecular targets. For example, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, disrupting their function . Additionally, the compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
- 1,2,3-Triazole derivatives
- 1,2,4-Triazole derivatives
- Imidazole derivatives
- Pyrazole derivatives
- Thiazole derivatives
Uniqueness: 1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine is unique due to its dual presence of pyridine and triazole rings, which confer distinct chemical and biological properties. This duality allows for versatile interactions with biological targets and enhances its potential as a pharmacophore in drug design .
Propriétés
Numéro CAS |
23129-85-3 |
|---|---|
Formule moléculaire |
C8H7N5 |
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
(E)-1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine |
InChI |
InChI=1S/C8H7N5/c1-2-4-9-7(3-1)5-10-8-11-6-12-13-8/h1-6H,(H,11,12,13)/b10-5+ |
Clé InChI |
AEALGZNZNJEHKA-BJMVGYQFSA-N |
SMILES isomérique |
C1=CC=NC(=C1)/C=N/C2=NC=NN2 |
SMILES canonique |
C1=CC=NC(=C1)C=NC2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

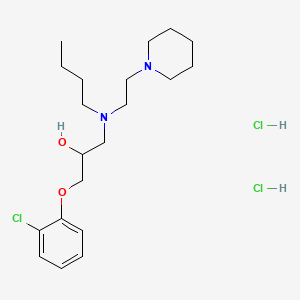
![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)

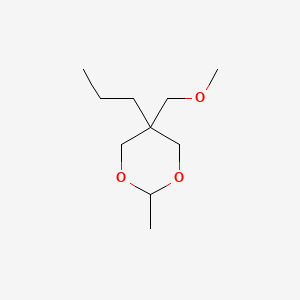
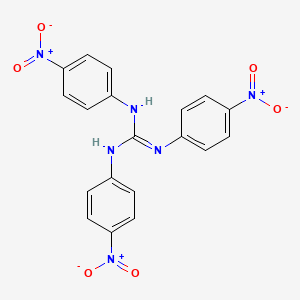
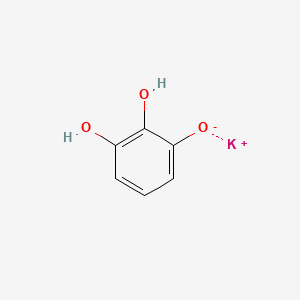
![4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B14711388.png)

